N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a pyrazole moiety at the 4-position. The sulfonamide nitrogen is linked to a piperidin-4-yl group, which is further substituted at the 1-position with a 1,1-dioxidotetrahydrothiophen-3-yl ring.
Properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-4-pyrazol-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S2/c23-27(24)13-8-17(14-27)21-11-6-15(7-12-21)20-28(25,26)18-4-2-16(3-5-18)22-10-1-9-19-22/h1-5,9-10,15,17,20H,6-8,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWZBKKQCFWLRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of the target compound with analogs from the evidence:
Key Observations
Sulfonamide vs. Carboxamide/Carbonyl Backbones: The target compound and the chromenone-containing analog share a benzenesulfonamide core, which often confers strong hydrogen-bonding capabilities for target binding. In contrast, analogs from utilize carboxamide or carbonyl backbones, which may alter pharmacokinetic properties like membrane permeability .
Heterocyclic Substituents: The pyrazole ring in the target compound is simpler compared to the pyrazolo[3,4-d]pyrimidine in the chromenone analog . The latter’s extended π-system and fluorophenyl groups likely enhance binding affinity to hydrophobic kinase pockets.
Biological Implications: Chromenone-containing analogs (e.g., Example 53 in ) are associated with kinase inhibition due to their structural resemblance to ATP-competitive inhibitors . The target compound’s lack of a chromenone or pyrimidine moiety suggests divergent target selectivity. Piperidine/piperazine derivatives (common in all compounds) are frequently employed in CNS-targeted drugs, though specific target data remain speculative without experimental validation .
Research Findings and Limitations
- Synthetic Feasibility: The chromenone analog was synthesized in 28% yield via Suzuki coupling, suggesting that similar methods could apply to the target compound. However, the tetrahydrothiophene dioxide group may introduce synthetic challenges in regioselective oxidation.
- Thermal Stability: The chromenone analog has a melting point of 175–178°C , indicative of crystalline stability, whereas data for the target compound are unavailable.
- Data Gaps : Pharmacokinetic, toxicity, and target-binding data for all compounds are absent in the provided evidence, limiting mechanistic comparisons.
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